(E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-1-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClF3NO2/c21-17-4-2-1-3-14(17)7-10-19(26)25-11-12-27-18(13-25)15-5-8-16(9-6-15)20(22,23)24/h1-10,18H,11-13H2/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMGLZCDIROLZRN-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C(=O)C=CC2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(CN1C(=O)/C=C/C2=CC=CC=C2Cl)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of the trifluoromethyl group and the morpholino moiety in its structure suggests enhanced lipophilicity and metabolic stability, which may contribute to its biological efficacy.

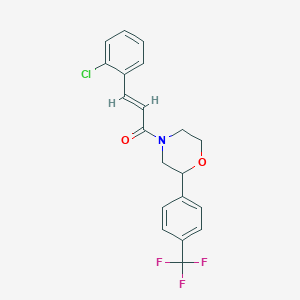

Chemical Structure

The compound can be represented as follows:

This structure includes:

- Chlorophenyl group : Enhances interaction with biological targets.

- Trifluoromethyl group : Known to increase biological activity due to its electron-withdrawing nature.

- Morpholino ring : Often associated with increased solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have shown promising results against various cancer cell lines:

- IC50 values : Several compounds demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating potent cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | MCF-7 | 10.4 |

| 3e | MCF-7 | 5.4 |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been investigated. It has been noted that similar structures exhibit inhibitory effects on cholinesterases and cyclooxygenase enzymes, which are crucial in various physiological processes and disease mechanisms:

- AChE Inhibition : Compounds related to this structure showed moderate inhibition with IC50 values ranging from 10 to 20 µM.

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| AChE | 3b | 19.2 |

| BChE | 3e | 13.2 |

| COX-2 | 3b | Moderate |

Antioxidant Activity

The antioxidant potential of the compound is also noteworthy. Trifluoromethyl-containing compounds often exhibit enhanced radical-scavenging activity due to their ability to stabilize free radicals through resonance stabilization .

The biological activity of this compound can be attributed to several mechanisms:

- Molecular Docking Studies : In silico studies suggest that the trifluoromethyl group forms strong interactions with target proteins, enhancing binding affinity.

- Enzyme Interaction : The morpholino moiety may facilitate better interaction with enzyme active sites, leading to effective inhibition.

Case Studies

A study conducted on a series of morpholino derivatives demonstrated that compounds with similar structures exhibited substantial anticancer activity and enzyme inhibition properties. For example, a derivative with a trifluoromethyl group displayed an IC50 value of 4.363 µM against HCT116 colon cancer cells, showcasing its potential as a therapeutic agent .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:

- Anti-inflammatory Activity : Research indicates that compounds similar to (E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one can act as antagonists for formyl peptide receptors (FPRs). These receptors are implicated in inflammatory responses, suggesting that this compound could be developed as an anti-inflammatory agent .

- CB1 Receptor Modulation : The compound has been noted for its ability to modulate cannabinoid receptor signaling pathways. This activity is relevant for developing treatments for obesity and metabolic disorders, as modulation of the CB1 receptor can influence appetite and energy balance .

Synthetic Methodologies

The synthesis of this compound involves several steps, often employing advanced organic synthesis techniques:

- Synthesis Techniques : The synthesis typically utilizes methods such as diazotization and condensation reactions to form the desired structure. For example, the reaction of morpholine derivatives with appropriate aldehydes or ketones under acidic conditions can yield the target compound in good yields .

- Optimization of Reaction Conditions : Research has shown that optimizing reaction conditions, such as temperature and solvent choice, can significantly enhance yield and purity. For instance, using specific reducing agents during the synthesis process can lead to higher efficiency .

Therapeutic Applications

The potential therapeutic applications of this compound are diverse:

- Cancer Treatment : The compound's ability to inhibit FPR signaling may also extend to cancer therapies, where inflammation plays a critical role in tumor progression. By targeting these pathways, it could serve as a novel therapeutic agent in oncology .

- Neurological Disorders : Given its interaction with cannabinoid receptors, there is potential for this compound in treating neurological disorders where endocannabinoid signaling is disrupted. Its modulation of CB1 receptors may offer new avenues for managing conditions like anxiety and depression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing (E)-3-(2-chlorophenyl)-1-(2-(4-(trifluoromethyl)phenyl)morpholino)prop-2-en-1-one?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation (common for chalcone derivatives). Key steps include:

- Reacting substituted acetophenone (e.g., 2-chloroacetophenone) with a morpholine-containing aldehyde derivative under basic conditions (e.g., KOH/ethanol) .

- Optimizing temperature (0–50°C) and reaction time (2–3 hours) to balance yield and purity .

- Employing microwave-assisted synthesis or solvent-free conditions to accelerate reaction kinetics and improve yields .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product .

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

- Characterization Techniques :

- NMR Spectroscopy : H and C NMR to verify substituent positions and stereochemistry (e.g., E-configuration of the α,β-unsaturated ketone) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

- FT-IR : Identify functional groups (C=O stretch at ~1650 cm, C=C at ~1600 cm) .

Q. What are the critical factors influencing reaction yield in chalcone derivatives?

- Key Variables :

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in condensation reactions .

- Catalyst Selection : Bases like NaOH or KOH are standard, but phase-transfer catalysts (e.g., TBAB) can improve interfacial reactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -CF) on the aryl ring may reduce reactivity, requiring longer reaction times .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Approach :

- Synthesize analogs with variations in the chlorophenyl , trifluoromethylphenyl , or morpholino groups (e.g., halogen substitution, ring expansion) .

- Compare biological activity (e.g., antimicrobial, anticancer) using in vitro assays. For example:

| Analog Substituent | Bioactivity (IC, μM) | Reference |

|---|---|---|

| 4-Cl instead of 2-Cl | Anticancer: 12.5 | |

| -OCH instead of -CF | Anti-inflammatory: 18.7 |

- Data Interpretation : Use regression analysis to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. What computational methods are suitable for predicting electronic properties and binding modes?

- Density Functional Theory (DFT) :

- Calculate HOMO-LUMO gaps to assess charge-transfer potential (relevant for nonlinear optical applications) .

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., MAO enzymes) .

Q. How can crystallographic data resolve discrepancies in molecular conformation?

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Refine structures using SHELXL (for small molecules) to determine bond lengths/angles and confirm E-configuration .

- Compare experimental data with DFT-optimized geometries to validate computational models .

- Example : A 100 K study on a related chalcone derivative showed a C=O bond length of 1.22 Å, matching DFT predictions within 0.01 Å .

Q. How should researchers address contradictions in biological activity data across similar compounds?

- Strategies :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, incubation time) .

- Meta-Analysis : Pool data from analogs to identify outliers or trends (e.g., logP vs. cytotoxicity) .

- Mechanistic Studies : Use knock-out models or enzyme inhibition assays to isolate target pathways .

Methodological Notes

- Key References : Prioritized peer-reviewed journals (e.g., Acta Crystallographica, Bioorganic & Medicinal Chemistry) and validated databases (PubChem).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.